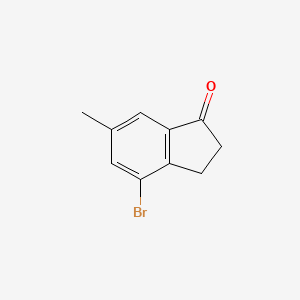

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKKSKKTHXHXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a valuable heterocyclic ketone scaffold for organic synthesis and medicinal chemistry. The proposed synthesis leverages a classical and reliable approach, commencing with a Friedel-Crafts acylation of a readily available substituted aromatic precursor, followed by a reduction and a final intramolecular cyclization to construct the indanone core. This document outlines the strategic considerations behind the synthetic design, a detailed step-by-step experimental protocol, and a summary of the key chemical properties of the target compound.

Introduction

Substituted indanones are a prominent structural motif in a wide array of biologically active molecules and functional materials. The unique bicyclic framework, combining an aromatic ring with a cyclopentanone, provides a rigid scaffold that is amenable to further functionalization. Specifically, the presence of a bromine atom, as in this compound, offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This makes it a key intermediate in the synthesis of complex molecular architectures for drug discovery and development. This guide details a logical and efficient synthetic route to this important building block.

Synthetic Strategy and Design

The synthesis of this compound is most effectively approached through the construction of a suitable 3-arylpropanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to form the five-membered ring. This strategy is advantageous due to the accessibility of the starting materials and the high efficiency of the involved reactions.

The proposed synthetic pathway commences with 3-bromo-5-methyltoluene as the starting material. The choice of this precursor is strategic as it correctly positions the bromine and methyl substituents for the desired final product. The synthesis proceeds in three main stages:

-

Friedel-Crafts Acylation: Reaction of 3-bromo-5-methyltoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), introduces the required four-carbon chain onto the aromatic ring.

-

Reduction of the Ketone: The keto group of the resulting 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid is reduced to a methylene group. This can be achieved through established methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

-

Intramolecular Friedel-Crafts Acylation: The resulting 3-(4-bromo-2-methylphenyl)propanoic acid is then cyclized to afford the target indanone. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with a Lewis acid.

This synthetic sequence is illustrated in the workflow diagram below.

physical and chemical properties of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's fundamental physicochemical properties, spectroscopic characteristics, and core reactivity. A detailed, exemplary synthetic protocol is presented, highlighting the causality behind experimental choices in line with established laboratory practices. Furthermore, this guide explores the compound's strategic importance as a functionalized building block in medicinal chemistry, particularly in the synthesis of complex molecular architectures for therapeutic agents. Safety, handling, and storage protocols are also outlined to ensure safe and effective laboratory use.

Introduction to the Indanone Scaffold in Modern Research

The 2,3-dihydro-1H-inden-1-one, or indanone, scaffold is a privileged structure in medicinal chemistry, recognized for its rigid bicyclic framework that allows for the precise spatial orientation of functional groups. This characteristic is crucial for achieving high-affinity interactions with biological targets. Derivatives of the indanone core are integral to the development of therapeutics across various domains, including oncology and neurology.[1][2]

This compound emerges as a particularly valuable intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular libraries.[1][2] The methyl group at the 6-position offers an additional point for steric and electronic modulation to refine structure-activity relationships (SAR). This guide serves as a senior application scientist's perspective on the properties and utility of this compound, grounding theoretical knowledge in practical application for advanced chemical synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental design.

Structural and Molecular Information

The structural identity of this compound is defined by a fused benzene and cyclopentanone ring system, with bromine and methyl substituents on the aromatic portion.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-bromo-6-methyl-2,3-dihydroinden-1-one | [3] |

| Synonyms | 4-Bromo-6-methyl-1-indanone | [3] |

| CAS Number | 876-91-5 | [4][5][6] |

| Molecular Formula | C₁₀H₉BrO | [3] |

| Molecular Weight | 225.08 g/mol | [3] |

| InChI Key | GEKKSKKTHXHXLU-UHFFFAOYSA-N |[3] |

Physicochemical Data

These parameters are critical for predicting the compound's behavior in various experimental conditions, from reaction solvents to biological assays.

Table 2: Core Physicochemical Properties

| Property | Value | Significance in Research | Reference |

|---|---|---|---|

| Appearance | Solid | Basic quality control check. | [3] |

| Melting Point | 106-107°C | Indicator of purity. | [3] |

| Purity | ≥97% (Typical) | Ensures reliability of experimental results. | [3] |

| XLogP3 | 2.7 | A measure of lipophilicity, suggesting good potential for membrane permeability. | [3] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Predicts polarity and hydrogen bonding capacity, influencing solubility and transport properties. |[3] |

Synthesis and Chemical Reactivity

The true utility of a building block lies in its accessibility and predictable reactivity. This section outlines a robust synthetic approach and discusses the compound's reactive potential.

Retrosynthetic Analysis & Strategy

The most logical and industrially scalable approach to synthesizing substituted indanones is through an intramolecular Friedel-Crafts acylation. This involves the cyclization of a phenylpropanoyl chloride derivative. The synthesis, therefore, begins with a correspondingly substituted phenylpropanoic acid. This strategy is well-documented for analogous structures and offers high yields and purity.[7][8]

Exemplary Synthetic Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Acyl Chloride Formation from 3-(2-bromo-4-methylphenyl)propanoic acid

-

To a solution of 3-(2-bromo-4-methylphenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL per gram of acid), add thionyl chloride (2.5 equiv).

-

Reflux the mixture for 3-4 hours. Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing via Thin Layer Chromatography (TLC) or GC-MS to confirm the disappearance of the starting material.

-

Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acyl chloride is typically used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in anhydrous DCM in a separate flask, cooled to 0°C in an ice bath. Causality: AlCl₃ is a potent Lewis acid that coordinates to the acyl chloride, activating it for electrophilic aromatic substitution and catalyzing the ring closure.

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature does not exceed 5-10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor progress via TLC until the acyl chloride is consumed.

-

Carefully quench the reaction by pouring it slowly into a beaker of crushed ice and water. Causality: This hydrolyzes the aluminum complexes and neutralizes the Lewis acid.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x volumes).

-

Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid via recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.[3]

Caption: Synthetic workflow for this compound.

Core Chemical Reactivity

The molecule's structure offers several sites for further chemical modification:

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide at the C4 position is the most valuable reactive site. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.[1][2] This is the primary reason for its utility as a building block in drug discovery.

-

Carbonyl Chemistry: The ketone at C1 can undergo reactions such as reduction to an alcohol, reductive amination to introduce amine functionalities, or Wittig reactions to form exocyclic double bonds.

-

Alpha-Position Chemistry: The C2 methylene protons are enolizable, allowing for reactions at this position, such as alkylation or halogenation, under appropriate basic conditions.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to feature:

-

Two singlets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons at C5 and C7.

-

A singlet for the methyl group protons (approx. 2.3-2.5 ppm).

-

Two triplets in the aliphatic region (approx. 2.6-3.1 ppm) for the two CH₂ groups at C2 and C3, showing coupling to each other.

-

-

¹³C NMR: The spectrum would show 10 distinct carbon signals, including a signal for the carbonyl carbon (approx. 200-208 ppm), signals in the aromatic region (one of which would be a C-Br signal at approx. 115-125 ppm), and signals for the methyl and two methylene carbons.

-

FTIR Spectroscopy: A prominent, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic ketone carbonyl (C=O) stretch.[9]

Applications in Medicinal Chemistry and Drug Discovery

The strategic value of this compound lies in its role as a versatile scaffold for generating novel chemical entities.

-

Scaffold for Kinase Inhibitors: The indanone core is a known platform for developing kinase inhibitors, which are crucial in cancer therapy.[10] This compound provides a pre-functionalized starting point to build molecules that can target the ATP-binding pocket of kinases. The bromine allows for the introduction of larger substituents to probe for specific interactions and enhance potency and selectivity.[11]

-

Intermediate for Neurological and Anti-inflammatory Agents: The broader class of bromo-indanones serves as key precursors in the synthesis of drugs targeting conditions like multiple sclerosis and ulcerative colitis.[2] This specific derivative allows for the exploration of how methyl substitution on the core scaffold impacts biological activity.

-

Fragment-Based Drug Discovery (FBDD): Due to its molecular weight and structural features, this compound is an excellent candidate for FBDD libraries. The reactive bromine handle allows for the rapid elaboration of initial fragment "hits" into more potent lead compounds.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. This compound possesses known hazards that require appropriate handling measures.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Reference |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | [3][12] |

| H315 | Causes skin irritation. | [3][12] | |

| H319 | Causes serious eye irritation. | [3][12] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [12] |

| P270 | Do not eat, drink or smoke when using this product. | [12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [12] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [12] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[13] |

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. Avoid generating dust.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[3]

-

Stability: The compound is chemically stable under standard ambient laboratory conditions.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity—dominated by the versatile aryl bromide—and straightforward synthesis make it an invaluable building block. For researchers aiming to construct novel molecular architectures with therapeutic potential, this compound offers a reliable and highly functionalized starting point for exploration and development.

References

-

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography. [Link]

-

Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Pharmaffiliates. [Link]

-

This compound. AbacipharmTech. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. [Link]

-

¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

-

4-Bromo-6-methyl-1-indanone Spectrum. SpectraBase. [Link]

-

4-Bromo-6-methyl-2, 3-dihydro-1H-inden-1-one, min 95%, 100 mg. CP Lab Safety. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-2-methyl-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. angenechemical.com [angenechemical.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Introduction

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for its versatile biological activities and potential as a scaffold in medicinal chemistry. Understanding its structural features through spectroscopic analysis is a critical step in its development and application. This guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced predictive modeling and comparative analysis with a structurally related analogue, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, for which experimental data is available[1]. This approach provides a robust and scientifically grounded interpretation of the expected spectral characteristics.

Molecular Structure and Isomerism

The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The structure of this compound is depicted below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Figure 2: Workflow for NMR spectral analysis using predictive tools.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectral Data

The IR spectrum was predicted using online tools that correlate structural motifs with known vibrational frequencies. A partial spectrum for "4-Bromo-6-methyl-1-indanone" is available on SpectraBase, which can be used for general comparison.[2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Interpretation |

| C=O stretch (ketone) | ~ 1700 - 1720 | Strong, sharp absorption characteristic of a conjugated ketone. |

| C-H stretch (aromatic) | ~ 3000 - 3100 | Medium to weak absorptions. |

| C-H stretch (aliphatic) | ~ 2850 - 3000 | Medium to strong absorptions from the methylene and methyl groups. |

| C=C stretch (aromatic) | ~ 1450 - 1600 | Multiple medium to weak absorptions. |

| C-Br stretch | ~ 500 - 600 | Weak to medium absorption in the fingerprint region. |

Interpretation of the IR Spectrum:

The most prominent feature in the predicted IR spectrum is the strong absorption band for the carbonyl (C=O) group of the ketone, expected around 1700-1720 cm⁻¹. The conjugation with the aromatic ring will likely shift this to a slightly lower wavenumber compared to a simple aliphatic ketone. The C-H stretching vibrations for the aromatic and aliphatic protons are expected in their characteristic regions. The C-Br stretch is expected in the low-frequency fingerprint region and may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

The mass spectrum was predicted based on common fragmentation pathways for similar compounds.

| m/z | Predicted Relative Intensity | Interpretation |

| 224/226 | High | Molecular ion peak (M⁺). The presence of a bromine atom results in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 196/198 | Medium | Loss of CO from the molecular ion ([M-CO]⁺). |

| 181/183 | Medium | Loss of CO and a methyl group ([M-CO-CH₃]⁺). |

| 145 | High | Loss of Br from the molecular ion ([M-Br]⁺). |

| 117 | Medium | Loss of Br and CO from the molecular ion ([M-Br-CO]⁺). |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of a bromine atom, we expect to see a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1. The predicted molecular weight is 225.08 g/mol , so the molecular ion peaks should appear at m/z 224 and 226.

-

Key Fragmentation Pathways: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule, leading to a fragment at [M-28]⁺. Another likely fragmentation is the loss of the bromine atom, resulting in a peak at [M-79/81]⁺. Subsequent loss of other fragments from these initial products will lead to the other observed peaks.

Figure 3: Predicted fragmentation pathway for this compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging predictive modeling and performing a rigorous comparative analysis with a structurally similar compound, we have established a reliable and scientifically sound interpretation of the expected NMR, IR, and MS spectra. This approach serves as a valuable resource for researchers and drug development professionals, enabling them to confidently identify and characterize this important molecule in the absence of direct experimental data. The methodologies and interpretations presented herein underscore the power of combining computational tools with fundamental spectroscopic principles to advance chemical research.

References

-

Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 873–877. [Link]

-

ACD/Labs. (n.d.). ACD/NMR Predictors. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

-

HighChem LLC. (n.d.). mzCloud. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Patiny, L., & Zasso, M. (n.d.). NMRDB.org. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Retrieved from [Link]

-

MDPI. (2018). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]

-

ResearchGate. (2018). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Introduction

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with significant interest in medicinal chemistry and materials science. The indanone core is a versatile scaffold found in numerous biologically active molecules. The precise arrangement of the bromo and methyl substituents on the aromatic ring, along with the ketone functionality, dictates the molecule's physicochemical properties and its potential applications. Therefore, unambiguous structure determination is a critical first step in any research and development endeavor involving this compound.

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of this compound, designed for researchers, scientists, and drug development professionals. The guide emphasizes a multi-technique, self-validating approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive structural assignment. While X-ray crystallography offers the most definitive three-dimensional structure, its reliance on obtaining a high-quality single crystal makes it a technique not always readily accessible.[1][2] This guide will focus on the more universally applicable spectroscopic methods.

Proposed Structure and Analytical Overview

The hypothesized structure of this compound is presented below. The elucidation process will systematically confirm the presence of all key functional groups and the precise connectivity of each atom.

Molecular Formula: C₁₀H₉BrO Molecular Weight: 225.08 g/mol [3]

The analytical workflow is designed to be a logical progression, with each technique providing a unique piece of the structural puzzle.

Caption: A logical workflow for the spectroscopic elucidation of the target molecule.

Mass Spectrometry: The First Clue

Mass spectrometry is the initial and crucial step, providing the molecular weight and elemental composition, particularly confirming the presence of bromine.

Experimental Protocol (Electron Ionization - Mass Spectrometry)

-

Sample Preparation: Introduce a small quantity of the purified solid sample via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Record the resulting mass spectrum.

Data Interpretation and Predicted Fragmentation

The key feature to anticipate in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[4][5] This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[4][5]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Relative Intensity | Assignment | Fragmentation Pathway |

| 224/226 | ~1:1 | [M]⁺ | Molecular Ion |

| 196/198 | Moderate | [M-CO]⁺ | Loss of carbon monoxide |

| 181/183 | Moderate | [M-CO-CH₃]⁺ | Loss of CO and a methyl radical |

| 145 | Moderate | [M-Br]⁺ | Loss of a bromine radical |

| 117 | High | [M-Br-CO]⁺ | Loss of Br and CO |

The fragmentation is predicted to proceed via common pathways for ketones, such as the loss of a neutral carbon monoxide molecule.[6] Alpha-cleavage and other rearrangements will also contribute to the overall fragmentation pattern.[7]

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the carbonyl (C=O) stretch of the ketone.

Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An FTIR spectrometer is used to collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted.

-

Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Data Interpretation

The IR spectrum will provide clear evidence for the key structural components. An experimental FTIR spectrum for 4-Bromo-6-methyl-1-indanone is available and serves as a direct reference.[8]

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3050-3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic ring. |

| ~2850-2960 | Medium | Aliphatic C-H Stretch | Indicates the -CH₂- groups in the five-membered ring and the methyl group. |

| ~1715 | Strong | C=O Stretch (Ketone) | Confirms the presence of the ketone functional group. The position is typical for a five-membered ring ketone conjugated with an aromatic ring.[9] |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) | Further evidence for the aromatic ring. |

| ~800-900 | Strong | C-H Bending (Aromatic) | The specific pattern can give clues about the substitution pattern on the aromatic ring. |

| ~550-650 | Medium | C-Br Stretch | Confirms the presence of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (such as COSY and HSQC) spectra on a high-field NMR spectrometer.

-

Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and correlations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | s | 1H | H-5 | Aromatic proton between two substituents (Br and methyl). Expected to be a singlet. |

| ~7.3 | s | 1H | H-7 | Aromatic proton adjacent to the carbonyl group. Expected to be a singlet. |

| ~3.0 | t | 2H | H-2 | Methylene protons adjacent to the carbonyl group, split by the H-3 protons. |

| ~2.7 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring, split by the H-2 protons. |

| ~2.4 | s | 3H | -CH₃ | Methyl group protons, no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~205 | C-1 (C=O) | The carbonyl carbon is the most downfield signal. |

| ~155 | C-7a | Aromatic quaternary carbon adjacent to the carbonyl group. |

| ~140 | C-3a | Aromatic quaternary carbon. |

| ~138 | C-6 | Aromatic carbon bearing the methyl group. |

| ~135 | C-5 | Aromatic CH carbon. |

| ~125 | C-7 | Aromatic CH carbon. |

| ~120 | C-4 | Aromatic carbon bearing the bromine atom. |

| ~36 | C-2 | Aliphatic CH₂ carbon adjacent to the carbonyl group. |

| ~26 | C-3 | Aliphatic CH₂ carbon. |

| ~21 | -CH₃ | Methyl carbon. |

To confirm these assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. rsc.org [rsc.org]

- 3. [PDF] Selected Ion Fragmentation with a Tandem Quadrupole Mass Spectrometer. | Semantic Scholar [semanticscholar.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: A Key Building Block in Modern Medicinal Chemistry

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a versatile scaffold in the generation of compound libraries for therapeutic discovery.

Core Compound Identification and Properties

Chemical Name: this compound CAS Number: 876-91-5[1][2][3][4] Molecular Formula: C₁₀H₉BrO[2] Structure:

This compound belongs to the indanone class of molecules, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a bromine atom at the 4-position and a methyl group at the 6-position makes it a valuable and versatile starting material for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 225.08 g/mol | [2] |

| Appearance | Solid (form may vary by supplier) | General Knowledge |

| Melting Point | 106-107°C | CymitQuimica |

| Storage | Keep in a dry area at room temperature. | CymitQuimica |

| Purity | Typically available at ≥95% | Advanced ChemBlocks |

Synthesis Strategies: Constructing the Indanone Core

The synthesis of substituted indanones like this compound typically involves an intramolecular Friedel-Crafts reaction. This powerful C-C bond-forming reaction allows for the cyclization of a suitably substituted phenylpropanoic acid or its corresponding acyl chloride to form the bicyclic indanone skeleton.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

Step-by-Step Methodology (Adapted from analogous syntheses):

A general procedure for the synthesis of a similar compound, 4-bromo-1-indanone, involves the following steps which can be adapted for the target molecule[5]:

-

Acid Chloride Formation: 3-(2-Bromophenyl)propanoic acid is dissolved in a suitable solvent like 1,2-dichloroethane. Thionyl chloride is then added, and the mixture is refluxed. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure.

-

Intramolecular Friedel-Crafts Cyclization: The resulting crude acid chloride is dissolved in a solvent such as dichloromethane. This solution is then added dropwise to a suspension of a Lewis acid, typically aluminum chloride (AlCl₃), in dichloromethane, while maintaining a controlled temperature.

-

Workup and Purification: After the reaction is complete, it is quenched by pouring it into ice water. The organic layer is separated, washed, dried, and concentrated. The final product is then purified, often by column chromatography or recrystallization.

This robust and scalable method is a cornerstone for producing various substituted indanones, providing the necessary core structure for further derivatization in drug discovery programs.

The Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a chemical building block. The indanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromine atom at the 4-position is the key to its versatility, serving as a synthetic handle for introducing a wide range of molecular diversity through cross-coupling reactions.

Key Applications:

-

Kinase Inhibitors: The planar structure of the indanone core is well-suited to fit into the ATP-binding pocket of protein kinases.[6][7] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug development.[6] The bromo-indanone core can be functionalized to create libraries of compounds that are then screened for their ability to inhibit specific kinases.[6][7]

-

Neurological Disorders: Substituted indanones have been investigated for their potential in treating neurological conditions. The rigid scaffold allows for the precise positioning of functional groups to interact with specific receptors or enzymes in the central nervous system.

-

Scaffold for Combinatorial Chemistry: The reactivity of the aryl bromide allows for the application of powerful and versatile palladium-catalyzed cross-coupling reactions.

Workflow for Drug Discovery Application:

Caption: Role of the title compound in a typical drug discovery pipeline.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki reaction couples an organohalide with an organoboron compound.[8] In this case, this compound can be reacted with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. This is a highly efficient way to build molecular complexity and explore the structure-activity relationship (SAR) of potential drug candidates.

General Suzuki Reaction Protocol:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (often between 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.

Heck Reaction:

The Heck reaction involves the coupling of an aryl halide with an alkene.[1] This allows for the introduction of vinyl groups at the 4-position of the indanone core, which can be further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Suppliers

This compound is available from a number of chemical suppliers that specialize in building blocks for research and development. A partial list of suppliers includes:

-

Sigma-Aldrich[3]

-

Apollo Scientific[4]

-

AbacipharmTech[1]

-

Sunway Pharm Ltd[2]

-

Advanced ChemBlocks

-

CymitQuimica

Availability and pricing can be confirmed by visiting the respective company websites.

Conclusion

This compound (CAS: 876-91-5) is a strategically important building block for medicinal chemistry and drug discovery. Its substituted indanone core, combined with the synthetically versatile bromine handle, provides an excellent platform for the synthesis of diverse compound libraries. Its application in the development of kinase inhibitors and other therapeutic agents underscores its value to the research community. The well-established methodologies for its functionalization, particularly through palladium-catalyzed cross-coupling reactions, ensure its continued relevance in the quest for novel therapeutics.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

This compound - AbacipharmTech. (n.d.). AbacipharmTech. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

876-91-5 (C10H9BrO) - PubChemLite. (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

-

This compound - Sunway Pharm Ltd. (n.d.). Sunway Pharm Ltd. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

Explore - PubChemLite - C. (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

-

Patent Public Search - USPTO. (n.d.). United States Patent and Trademark Office. Retrieved January 2, 2026, from [Link]

-

Search for patents - USPTO. (n.d.). United States Patent and Trademark Office. Retrieved January 2, 2026, from [Link]

-

Search For Patents - USPTO Patent Search - Inventhelp. (n.d.). Inventhelp. Retrieved January 2, 2026, from [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). South African Journal of Chemistry. Retrieved January 2, 2026, from [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

4-Bromo-6-methyl-2, 3-dihydro-1H-inden-1-one, min 95%, 100 mg - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 876-91-5 [sigmaaldrich.com]

- 4. 876-91-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search for patents | USPTO [uspto.gov]

solubility of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one in various solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and clinical efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted indanone derivative relevant in medicinal chemistry and drug discovery. We will explore the physicochemical properties of the molecule, provide a predictive solubility profile based on intermolecular forces, and detail a rigorous, field-proven experimental protocol for its thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical framework for evaluating the solubility of this and structurally similar compounds.

Introduction: Why Solubility is a Cornerstone of Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. Poor aqueous solubility is a primary contributor to low and erratic bioavailability, leading to suboptimal drug exposure and potentially therapeutic failure. For drug development professionals, understanding the solubility of a compound like this compound is not merely an academic exercise; it is a critical step in risk assessment and mitigation.

This guide moves beyond simple data reporting. It aims to provide a mechanistic understanding of why this compound exhibits certain solubility behaviors. By dissecting its molecular structure and the governing principles of dissolution, we can make informed predictions and design robust experimental protocols to validate them.

Physicochemical Profile of this compound

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₀H₉BrO | [1][2] | Provides the elemental composition. |

| Molecular Weight | 225.08 g/mol | [1][3] | Higher molecular weight can negatively impact solubility. |

| Appearance | White to yellow solid | [4] | The solid state indicates that crystal lattice energy must be overcome for dissolution. |

| Melting Point | 106-107°C | [2] | A relatively high melting point suggests a stable and well-ordered crystal lattice, implying that significant energy (lattice energy) is required to break the solid state apart.[5] |

| XLogP3 | 2.7 | [2] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones, predicting low water solubility. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [2] | This low TPSA, arising solely from the carbonyl oxygen, suggests limited capacity for strong polar interactions, particularly hydrogen bonding. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | [2] | Can accept a hydrogen bond from a protic solvent. |

| Hydrogen Bond Donors | 0 | [2] | Cannot donate hydrogen bonds, limiting its interaction with many polar solvents. |

Structural Analysis: The molecule possesses a rigid, bicyclic indanone core, which is predominantly non-polar. The key functional groups influencing solubility are:

-

Aromatic Ring & Methyl Group: Contribute to the molecule's hydrophobicity and ability to engage in van der Waals and π-π stacking interactions.

-

Bromine Atom: A large, polarizable halogen that adds to the molecular weight and can participate in halogen bonding and dipole-dipole interactions.

-

Carbonyl Group (C=O): The most significant polar feature. This ketone group provides a dipole moment and can act as a hydrogen bond acceptor, making it the primary site for interactions with polar solvents.[6]

The Thermodynamics of Dissolution: A Balancing Act

Dissolution is a thermodynamic process governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For a compound to dissolve, the overall process must be spontaneous (ΔG < 0). This involves two key energetic considerations:

-

Lattice Energy (Endothermic): This is the energy required to break the intermolecular forces holding the solid crystal together.[7][8] A high melting point, as seen with this compound, often correlates with high lattice energy, which acts as a barrier to dissolution.[5]

-

Solvation Energy (Exothermic): This is the energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.[5] The strength of the new solute-solvent interactions determines the magnitude of this energy release.

Solubility is achieved only when the energy gained from solvation is sufficient to overcome the energy cost of breaking the crystal lattice.[9]

Predictive Solubility Profile

While precise experimental data is the ultimate goal, a predictive analysis based on the principle of "like dissolves like" provides an invaluable starting point. The solubility of this compound is estimated across a spectrum of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar indane backbone will interact favorably with these solvents via van der Waals forces. However, the polar ketone group disrupts purely non-polar interactions, limiting high solubility. Toluene may offer slightly better solubility due to potential π-π interactions with the aromatic ring. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, DMSO | Good to High | These solvents are ideal. Their strong dipole moments can interact effectively with the polar carbonyl group of the indanone. Concurrently, their organic nature readily accommodates the non-polar hydrocarbon scaffold of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The alcohols can act as hydrogen bond donors to the ketone's oxygen, providing a favorable interaction. However, their own strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, and the large non-polar part of the solute limits overall compatibility. |

| Aqueous | Water, Buffered Solutions | Very Low / Insoluble | This is a classic case of a hydrophobic compound. The large, non-polar surface area cannot be effectively solvated by water's strong hydrogen-bonding network. The single polar ketone group is insufficient to overcome the high energy penalty of creating a cavity in water for the hydrophobic scaffold.[10] |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to definitive data, a rigorous experimental method is required. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent under stable conditions.[11][12] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate true solubility due to the formation of supersaturated or amorphous precipitates.[13][14][15]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The concentration of the dissolved compound in the saturated supernatant is then measured using a suitable analytical technique.

Step-by-Step Methodology

-

Preparation:

-

Step 1.1: Add an excess of solid this compound to a clear glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation was achieved. A preliminary test can help estimate the amount needed.[11]

-

Step 1.2: Add a precise volume of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance, or organic solvents as desired).

-

Step 1.3: Prepare at least three replicate vials for each solvent condition to ensure statistical validity.[16]

-

-

Equilibration:

-

Step 2.1: Seal the vials securely to prevent solvent evaporation.

-

Step 2.2: Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25°C for standard measurements or 37°C for physiological relevance).[12] Constant temperature is crucial as solubility is temperature-dependent.[17]

-

Step 2.3: Agitate the samples for a predetermined period. A common starting point is 24-48 hours.[11][18] The key is to agitate long enough to reach equilibrium.

-

-

Phase Separation:

-

Step 3.1: After agitation, allow the vials to stand undisturbed in the incubator to let the excess solid settle.

-

Step 3.2: Carefully aspirate an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Step 3.3: To remove any suspended microparticles, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed and sample from the resulting clear solution.[11]

-

-

Analysis & Quantification:

-

Step 4.1: Immediately dilute the clarified filtrate with a suitable solvent (mobile phase is often ideal) to prevent precipitation upon cooling.[11]

-

Step 4.2: Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

-

Step 4.3: A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Validation of Equilibrium:

-

Step 5.1: To rigorously confirm that equilibrium has been reached, collect and analyze samples at multiple time points (e.g., 24h, 48h, and 72h).

-

Step 5.2: Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically indistinguishable (e.g., within <10% variation).[11]

-

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Mechanistic Visualization of Solute-Solvent Interactions

The predicted solubility trends can be understood by visualizing the dominant intermolecular forces at play between this compound and representative solvents.

Caption: Dominant Intermolecular Forces and Solubility Outcome.

Conclusion

This compound is a predominantly hydrophobic molecule with a single polar carbonyl group. Its physicochemical properties, including a relatively high melting point and a positive LogP, predict low aqueous solubility but good solubility in polar aprotic solvents like Dichloromethane and THF. This guide provides both the theoretical framework to understand these predictions and a detailed, authoritative experimental protocol—the shake-flask method—to determine its true thermodynamic solubility. Accurate determination of this parameter is an indispensable step in the rational development of this compound for any application in pharmaceutical research, enabling informed decisions on formulation, dosing, and overall viability as a drug candidate.

References

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-567. 13

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store. 19

-

Wikipedia. (2023). Hansen solubility parameter.

-

Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility.

-

Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 53(5), 1145-1153.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Purdue University. (n.d.). Lattice Energy. Department of Chemistry.

-

Scribd. (n.d.). Solubility Measurement Techniques.

- Hefter, G. T., & Tomkins, R. P. (Eds.). (2003). The experimental determination of solubilities. John Wiley & Sons.

-

Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?.

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381-385.

-

OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters.

-

Chemistry Stack Exchange. (2014). Thermodynamics of solubility.

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

-

Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility.

-

SlideShare. (n.d.). solubility experimental methods.pptx.

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

-

Solubility of Things. (n.d.). Indanone.

-

OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

-

World Health Organization (WHO). (2018). Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaivers. WHO Expert Committee on Specifications for Pharmaceutical Preparations.

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4).

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.

-

ChemicalBook. (2025). 4-broMo-6-Methyl-2,3-dihydroinden-1-one | 876-91-5.

-

ChemicalBook. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one.

-

PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one.

-

PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one.

-

AbacipharmTech. (n.d.). This compound.

-

Sunway Pharm Ltd. (n.d.). This compound.

-

Advanced ChemBlocks. (n.d.). This compound.

-

ChemicalBook. (n.d.). 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one synthesis.

-

Guidechem. (n.d.). 7-BroMo-4-Methyl-2,3-dihydro-1H-inden-1-one (CAS No. 15069-48-4) SDS.

-

PubChem. (n.d.). 1-Indanone.

-

CymitQuimica. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one.

-

ResearchGate. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features.

-

Royal Society of Chemistry. (2008). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry.

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp.

-

Wikipedia. (n.d.). 1-Indanone.

-

BLD Pharm. (n.d.). 15115-60-3|4-Bromo-1-indanone.

-

ChemBK. (2024). 4-bromo-2-methyl-1H-Indene.

Sources

- 1. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-broMo-6-Methyl-2,3-dihydroinden-1-one CAS#: 876-91-5 [m.chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Lattice Energy [chemed.chem.purdue.edu]

- 8. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. who.int [who.int]

- 12. scielo.br [scielo.br]

- 13. ovid.com [ovid.com]

- 14. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. enamine.net [enamine.net]

A Technical Guide to the Potential Biological Activity of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activity of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 876-91-5). While direct biological studies on this specific compound are not extensively reported in public literature, its core structure, the indanone scaffold, is a privileged motif in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] This guide synthesizes information from related structures and its documented use as a synthetic intermediate to build a scientifically-grounded hypothesis for its potential bioactivity. We present a logical, multi-stage experimental workflow, from in silico screening to cellular assays, to systematically investigate and characterize its therapeutic potential. Detailed, field-proven protocols are provided to empower research teams to initiate an exploratory program into this promising chemical entity.

Introduction: Chemical Identity and Synthetic Precedent

Chemical Structure and Properties

This compound is a substituted indanone derivative. The indanone core consists of a benzene ring fused to a five-membered ring containing a ketone.

-

Molecular Formula: C₁₀H₉BrO[3]

-

Molecular Weight: 225.08 g/mol [3]

-

Core Scaffold: 1-Indanone

-

Key Features: The molecule possesses a reactive bromine atom on the aromatic ring, making it a versatile intermediate for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions.[4][5] The ketone functionality also offers a handle for various chemical transformations.

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[1][2] This inherent property of the core structure is the primary rationale for investigating the biological potential of its derivatives.

Role as a Synthetic Intermediate: A Clue to Potential Activity

While direct biological data is sparse, the value of this compound is evident from its application as a foundational building block in the synthesis of more complex, biologically active molecules.[4][5] The indanone framework is a key component in compounds developed for a wide array of therapeutic areas, including:

-

Anticancer Agents: Various indanone derivatives have demonstrated antiproliferative effects against cancer cell lines.[6][7][8]

-

Neuroprotective Agents: The most prominent example is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, which is built upon an indanone moiety.[1][2][9]

-

Anti-inflammatory and Immunomodulatory Agents: The scaffold has been used to create compounds targeting conditions like multiple sclerosis and ulcerative colitis.[4][10]

-

Antiviral and Antimicrobial Agents: Studies have shown that certain indanone derivatives possess activity against viruses and bacteria.[8][11]

This consistent appearance in diverse and potent therapeutic agents strongly suggests that the indanone core itself may possess latent biological activity or, at the minimum, provides an ideal geometric and electronic foundation for effective receptor engagement. Investigating the starting material, this compound, is a logical first step in a scaffold-based drug discovery program.

A Proposed Roadmap for Biological Characterization

Given the lack of direct evidence, a systematic, multi-stage approach is required to efficiently screen for and characterize the potential biological activity of this compound. The following workflow is designed to move from broad, predictive methods to specific, mechanistic studies.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a pivotal heterocyclic intermediate in contemporary drug discovery and organic synthesis. The indanone scaffold is a privileged structure found in a multitude of biologically active compounds and natural products.[1][2] The strategic introduction of a bromine atom and a methyl group onto this framework, as in the title compound, offers a versatile platform for the synthesis of complex molecular architectures. This guide will delve into the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutics.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core, a fused bicyclic system comprising a benzene ring and a cyclopentanone ring, is a cornerstone in medicinal chemistry.[3] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity with biological targets. Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][4] Furthermore, they have been investigated for the treatment of neurodegenerative conditions such as Alzheimer's disease.[1][4]

This compound, also known as 4-Bromo-6-methyl-1-indanone, is a valuable derivative that combines the foundational indanone structure with two key functional groups: a bromine atom at the 4-position and a methyl group at the 6-position. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[5] This reactivity allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. The methyl group, in turn, can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrO | [6] |

| Molecular Weight | 225.08 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 106-107 °C | [6] |

| CAS Number | 876-91-5 | [7][8] |

Spectroscopic Characterization:

Synthesis of this compound: A Mechanistic Approach

The synthesis of 1-indanones is a well-established area of organic chemistry, with intramolecular Friedel-Crafts acylation being a cornerstone methodology.[10][11] This approach typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The synthesis of this compound can be logically approached through a two-stage process: the synthesis of a suitable precursor followed by its cyclization.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a plausible synthetic route starting from commercially available materials.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 4-bromo-1-indanones. [12] Step 1: Synthesis of 3-(3-Bromo-5-methylphenyl)propanoic Acid

This precursor can be synthesized via several routes, including the Heck reaction of 3-bromo-5-methyliodobenzene with acrylic acid, followed by reduction. For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(3-Bromo-5-methylphenyl)propanoic acid (1 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

-

Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess acylating agent under reduced pressure.

-

Friedel-Crafts Cyclization: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its bromine substituent and the ketone functionality.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is highly amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. This is a powerful method for building molecular complexity and is widely used in the synthesis of pharmaceutical candidates. [5]* Heck Reaction: Coupling with alkenes provides a route to substituted indanones with extended conjugation.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a suitable ligand allows for the formation of C-N bonds, leading to the synthesis of amino-substituted indanones.

-

Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted indanones, which can serve as precursors for further transformations.

Caption: Key cross-coupling reactions of 4-Bromo-6-methyl-1-indanone.

Reactions of the Ketone Moiety

The carbonyl group at the 1-position can undergo a variety of standard ketone reactions, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-ol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a double bond at the 1-position, forming a substituted indene.

-

Aldol Condensation: Base-catalyzed condensation with aldehydes or ketones can be used to form α,β-unsaturated ketones.

Applications in Drug Discovery and Medicinal Chemistry

The 1-indanone scaffold is a key component of several approved drugs and clinical candidates. For instance, the indanone derivative donepezil is a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. [4]The versatility of this compound makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets.

Potential Therapeutic Areas:

-

Neurological Disorders: Given the precedent of indanone-based drugs for Alzheimer's, derivatives of the title compound could be explored for their potential as modulators of targets involved in neurodegeneration.

-

Oncology: Many kinase inhibitors, a major class of anticancer drugs, feature heterocyclic cores that can be accessed through intermediates like this compound. [13]The ability to functionalize the 4-position allows for the optimization of interactions within the ATP-binding pocket of kinases.

-

Inflammatory Diseases: The anti-inflammatory properties of some indanone derivatives suggest that novel compounds derived from this scaffold could be of interest for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its robust synthesis via intramolecular Friedel-Crafts acylation and the versatility of its bromine substituent for cross-coupling reactions provide a powerful platform for the generation of diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-designed and synthetically accessible intermediates will undoubtedly increase. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this valuable compound, aiming to facilitate its use in the pursuit of new scientific discoveries and the development of next-generation medicines.

References

- Organic Syntheses Procedure. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.